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Compound of Interest

Compound Name: CP 376395

Cat. No.: B1663366

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CP 376395, a potent and selective
antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is intended to serve as
a comprehensive resource, detailing the compound's pharmacological profile, mechanism of
action, relevant experimental protocols, and key quantitative data to support its use in
neuroscience research.

Core Pharmacological Profile

CP 376395 is a brain-penetrable small molecule that acts as a non-competitive, allosteric
antagonist of the CRF1 receptor.[1][2][3] Its high affinity and selectivity make it a critical tool for
investigating the role of the CRF system in stress, anxiety, depression, and addiction.[4][5] The
compound has a chemical structure based on a 2-aryloxy-4-alkylaminopyridine core.[1]

Table 1: Physicochemical and Structural Properties

Property Value
Molecular Formula C21H30N20-HCI
Molecular Weight 362.94 g/mol [6]

175140-00-8 (Parent), 1013933-37-3 (HCI salt)
[1]

CAS Number
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| Solubility | < 50 mM in water, < 100 mM in DMSOI6] |

Table 2: Receptor Binding and Functional Activity

Parameter Receptor/Assay Value

Binding Affinity (Ki) Human CRF1 12 nM[1][2][6][7][8]
Human CRF2 >10,000 nM[1][2][6]1[71[8]

Functional Inhibition (ICso) CRF1 5.1 nM[7]

) ] ) 0CRF-stimulated adenylate

Functional Antagonism (Ki) 12 nM[1][8]
cyclase

Selectivity CRF1 vs. CRF2 >800-fold[7]

| Off-Target Activity | 40 other neurotransmitter receptors/ion channels | >1 uM[1][8] |

Mechanism of Action and Signaling Pathway

The CRF1 receptor is a class B G-protein-coupled receptor (GPCR) primarily involved in the
central nervous system's response to stress.[3][9] Upon binding of endogenous agonists like
corticotropin-releasing factor (CRF), the receptor undergoes a conformational change,
activating associated G-proteins. This typically stimulates adenylate cyclase, leading to an
increase in intracellular cyclic adenosine monophosphate (CAMP) and subsequent activation of
downstream signaling cascades like protein kinase A (PKA).[7]

CP 376395 functions as a negative allosteric modulator.[6] It binds to a site within the
transmembrane domain of the CRF1 receptor, distinct from the orthosteric site where CRF
binds.[3][7] This allosteric binding stabilizes an inactive conformation of the receptor, preventing
agonist-induced G-protein coupling and subsequent signal transduction.[3] Notably, CP 376395
exhibits biased antagonism, preferentially inhibiting the cAMP and ERK signaling pathways
over the inositol phosphate (IP1) pathway.[7]
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CRF1 signaling and allosteric inhibition by CP 376395.

Experimental Protocols & Methodologies

Detailed and reproducible protocols are essential for robust scientific inquiry. The following
sections outline key methodologies for working with CP 376395.

CP 376395 can be prepared for intraperitoneal (i.p.) injection in rodents using a multi-solvent
system to ensure solubility.

» Objective: To prepare a clear, injectable solution of CP 376395 at a concentration of > 2.5
mg/mL.[1]

o Materials:
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[e]

CP 376395 hydrochloride

o

Dimethyl sulfoxide (DMSO)

[¢]

Polyethylene glycol 300 (PEG300)

[¢]

Tween-80 (Polysorbate 80)

[e]

Sterile Saline (0.9% NacCl)

e Procedure:
o Prepare a concentrated stock solution of CP 376395 in DMSO (e.g., 25 mg/mL).

o For the final working solution, add each solvent sequentially in the following volumetric
ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][10]

o Example for 1 mL final solution: a. Start with 400 puL of PEG300 in a sterile microfuge tube.
b. Add 100 pL of the 25 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 pL of
Tween-80 and mix until the solution is homogenous. d. Add 450 pL of saline to reach the
final volume of 1 mL.

o Vortex the final solution. If any precipitation occurs, gentle heating and/or sonication can
be used to aid dissolution.[1]

o Itis recommended to prepare this working solution fresh on the day of use.[1]

This assay determines the functional antagonism of CP 376395 by measuring its ability to
inhibit agonist-stimulated cAMP production.

o Objective: To quantify the inhibitory constant (Ki) of CP 376395 at the CRF1 receptor.
e General Protocol:

o Cell Culture: Utilize a cell line stably expressing the human CRF1 receptor (e.g., HEK293
or CHO cells).
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o Compound Preparation: Prepare serial dilutions of CP 376395 in an appropriate assay
buffer.

o Assay Procedure: a. Plate the CRF1-expressing cells in a suitable format (e.g., 96-well
plate). b. Pre-incubate the cells with varying concentrations of CP 376395 for a defined
period (e.g., 15-30 minutes). c. Stimulate the cells with a fixed concentration of a CRF
agonist (e.g., ovine CRF) at its ECso concentration. d. Include control wells: baseline (no
agonist), and maximum stimulation (agonist only).

o CAMP Detection: After incubation, lyse the cells and measure intracellular cAMP levels
using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

o Data Analysis: Plot the cAMP concentration against the logarithm of the CP 376395
concentration. Fit the data to a four-parameter logistic equation to determine the ICso
value. Convert the I1Cso to a Ki value using the Cheng-Prusoff equation.

This model is used to assess the role of CRF1 signaling in binge-like alcohol consumption.[1]
o Objective: To evaluate the effect of CP 376395 on ethanol, water, and food intake.[1][8]

o Workflow:
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1. Animal Model

Male B6 Mice

2. Acclimation & Housing
Single housing, reverse light-dark cycle

l

3. Binge Model Induction
Intermittent access to ethanol in home cage

:

4. Group Assignment
Random assignment to Vehicle or CP 376395 groups

l

5. Compound Administration
Intraperitoneal (i.p.) injection of Vehicle or
CP 376395 (e.g., 10, 20 mg/kg)

:

6. Binge Session
30 min post-injection, provide access to
ethanol, water, and food for 2-4 hours

:

7. Measurement
Quantify volume of ethanol and water consumed,
and mass of food consumed

:

8. Data Analysis 1

Statistical comparison between groups
(e.g., ANOVA)

Click to download full resolution via product page
Workflow for the Drinking-in-the-Dark (DID) experiment.

Summary of In Vivo Efficacy

CP 376395 has demonstrated efficacy in various preclinical models, highlighting its potential to

modulate stress-related behaviors.

Table 3: Selected In Vivo Study Results
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Animal Model Dosing Key Findings Reference

Dose-dependently
attenuated water
and food intake;

) . attenuated ethanol

Male B6 Mice 10-20 mglkg, i.p. . [1][8][11]

intake but not
preference in a
binge-drinking
model.

Inhibited CRF-induced
increases in the

Rats 17.8 mg/kg ] [7]
acoustic startle

response.

Reduced ethanol
consumption in an

Rats 10 mg/kg _ _ [7]
intermittent access

schedule.

| Mice | 1.5 and 3 nmol (intramedial prefrontal cortex injection) | Increased open arm entries
and time in the elevated plus maze, indicating anxiolytic-like effects. |[7] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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